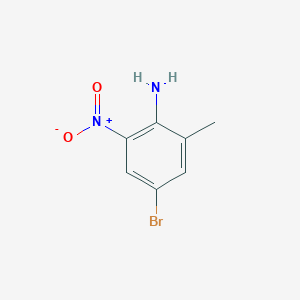

4-Bromo-2-methyl-6-nitroaniline

概要

説明

4-Bromo-2-methyl-6-nitroaniline is an organic compound with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.047 g/mol . It is a derivative of aniline, featuring a bromine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-6-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 2-methyl aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

4-Bromo-2-methyl-6-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Reduction: 4-Bromo-2-methyl-6-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

CK2 Inhibitors Development

4-Bromo-2-methyl-6-nitroaniline is primarily utilized in the design and synthesis of CK2 (casein kinase 2) inhibitors. CK2 is implicated in numerous cellular processes, including cell proliferation and apoptosis. Inhibiting CK2 has potential therapeutic implications for cancer treatment and other diseases characterized by aberrant cell signaling pathways .

Hybrid Drug Development

The compound is also involved in docking studies aimed at the development of novel hybrid drugs, specifically telmisartan-glitazone analogs. These hybrids are being researched for their efficacy in treating metabolic syndrome, which encompasses conditions such as obesity, diabetes, and hypertension .

Biological Studies

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. This makes it a candidate for further exploration in developing new antimicrobial agents. The nitro group in its structure is known to contribute to such biological activities .

Pharmacological Research

The compound's pharmacological activities are under investigation, particularly its effects on various biological systems. Studies have suggested that it may interact with specific biological targets, leading to potential therapeutic effects .

Material Science

Dye and Pigment Applications

Due to its chemical structure, this compound can be used as an intermediate in synthesizing dyes and pigments. The bromine and nitro groups can enhance the color properties and stability of the resulting compounds, making them suitable for various industrial applications .

Case Study 1: CK2 Inhibitors

A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited CK2 activity in vitro. These findings suggest a promising pathway for developing new cancer therapies targeting CK2 .

Case Study 2: Antimicrobial Properties

In a laboratory setting, derivatives of this compound were tested against various bacterial strains. Results indicated significant antimicrobial activity, suggesting its potential as a lead compound for antibiotic development .

作用機序

The mechanism of action of 4-Bromo-2-methyl-6-nitroaniline involves its interaction with specific molecular targets:

Protein Kinase CK2 Inhibition: The compound binds to the active site of CK2, inhibiting its activity and thereby affecting various cellular pathways.

Metabolic Pathways: It may interact with metabolic enzymes, influencing pathways related to metabolic syndrome.

類似化合物との比較

Similar Compounds

4-Bromo-2-methyl-6-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amino group.

4-Bromo-2-methyl-6-nitrophenol: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

4-Bromo-2-methyl-6-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, methyl, and nitro groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

生物活性

4-Bromo-2-methyl-6-nitroaniline (CAS No. 77811-44-0) is an aromatic amine with significant potential in medicinal chemistry and organic synthesis. Its structure, characterized by a bromine atom, a methyl group, and a nitro group on the aniline ring, suggests diverse biological activities. This article explores the biological activity of this compound, including its applications in drug development, enzyme inhibition, and potential therapeutic uses.

- Molecular Formula : C₇H₇BrN₂O₂

- Molecular Weight : 231.05 g/mol

- Melting Point : 143–147 °C

- Solubility : Slightly soluble in water; soluble in hot methanol

Biological Activity Overview

This compound exhibits various biological activities that make it a compound of interest in pharmacology and biochemistry. Below are key areas where its biological activity has been studied:

1. Enzyme Inhibition

Research indicates that derivatives of this compound may possess urease inhibitory activity. Urease is an enzyme linked to several medical conditions, including certain infections and ulcers. The inhibition of urease can lead to therapeutic applications in treating these conditions .

2. Anticancer Potential

The compound has been explored for its potential as a CK2 inhibitor, which is relevant in cancer therapy. CK2 (casein kinase 2) is implicated in various cellular processes, including cell proliferation and survival. Inhibitors of CK2 can disrupt these processes, leading to cancer cell death .

3. Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of azo dyes and other biologically active compounds. Its derivatives have been synthesized for docking studies aimed at developing hybrid analogs for metabolic syndrome treatment .

Case Study 1: Urease Inhibition

A study investigated the urease inhibitory activity of Schiff bases derived from brominated anilines, including this compound. The results indicated that these compounds could effectively inhibit urease activity, suggesting their potential use in treating urease-related diseases.

Case Study 2: CK2 Inhibition

In another study focusing on the design of CK2 inhibitors, researchers synthesized several derivatives of this compound. These derivatives exhibited varying degrees of inhibition against CK2, highlighting their potential as therapeutic agents in cancer treatment .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Bromo-2-methyl-6-nitroaniline?

- Methodological Answer : The synthesis typically involves sequential nitration and bromination of a substituted aniline precursor. For example:

Nitration : 2-Methylaniline undergoes nitration using a mixture of nitric and sulfuric acids to yield 2-methyl-4-nitroaniline. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize byproducts like regioisomers .

Bromination : Electrophilic bromination (e.g., using Br₂ in H₂SO₄ or FeBr₃ as a catalyst) introduces the bromine substituent at the para position relative to the nitro group. Purification via recrystallization or column chromatography is critical to isolate the target compound .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Confirm regioselectivity via H NMR (e.g., aromatic proton splitting patterns) .

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer :

- H/C NMR : Aromatic protons appear as distinct signals in the δ 6.5–8.5 ppm range. The methyl group (2-CH₃) typically resonates as a singlet near δ 2.5 ppm. C NMR confirms the presence of nitro (C-NO₂) and bromine-substituted carbons .

- IR Spectroscopy : Strong absorption bands for NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and C-Br (~600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 245/247 (Br isotopic pattern) confirm the molecular formula C₇H₆BrN₂O₂ .

Advanced Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example:

- Use SHELXL or SHELXS for structure refinement .

- ORTEP-3 visualizes thermal ellipsoids and molecular packing .

- Case Study : A related compound, 4-bromo-2-methoxyaniline, showed a dihedral angle of 14.9° between the nitro group and benzene ring, highlighting steric and electronic effects . Apply similar analysis to this compound to assess planarity and intermolecular interactions.

Q. How do solvent and temperature affect the stability of this compound?

- Methodological Answer :

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures. For analogs like 2-Bromo-4,6-dinitroaniline, decomposition occurs above 150°C, suggesting similar thermal limits for the methyl-substituted derivative .

- Solvent Compatibility : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and monitor degradation via UV-Vis spectroscopy over time. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the nitro group .

Q. What strategies address contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Reproducibility : Cross-validate melting points using DSC and capillary methods. For example, discrepancies in nitroaniline derivatives often arise from impurities; recrystallize using ethanol/water mixtures for higher purity .

- Literature Review : Compare data across multiple sources. For instance, 4-Nitroaniline derivatives in show melting points ranging 289–298°C due to polymorphism or solvent inclusion .

Q. How is this compound utilized as an intermediate in heterocyclic synthesis?

- Methodological Answer :

- Suzuki Coupling : React with arylboronic acids to form biaryl derivatives, useful in pharmaceutical scaffolds. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .

- Reductive Amination : Reduce the nitro group to an amine (e.g., using H₂/Pd-C) for subsequent functionalization into benzimidazoles or triazoles .

特性

IUPAC Name |

4-bromo-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335036 | |

| Record name | 4-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77811-44-0 | |

| Record name | 4-Bromo-2-methyl-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77811-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。